![molecular formula C15H24OS B14381279 [(1-Methoxyoctyl)sulfanyl]benzene CAS No. 89423-37-0](/img/structure/B14381279.png)
[(1-Methoxyoctyl)sulfanyl]benzene
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Overview
Description
[(1-Methoxyoctyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a methoxyoctyl chain. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxyoctyl)sulfanyl]benzene typically involves the reaction of benzene with a sulfanyl group and a methoxyoctyl chain. One common method is the electrophilic aromatic substitution, where benzene reacts with a suitable electrophile to introduce the sulfanyl group. The methoxyoctyl chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(1-Methoxyoctyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the methoxyoctyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the methoxyoctyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
[(1-Methoxyoctyl)sulfanyl]benzene is an organic compound with a molecular structure featuring a benzene ring bonded to a sulfanyl group (-S-) and an octyl chain terminated with a methoxy group (-OCH₃). It belongs to the class of thioethers and has the potential for diverse chemical reactivity and biological activity due to the presence of both methoxy and sulfanyl functionalities.
Potential Applications of this compound
- Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
- Agricultural Chemicals: It may have applications in this field, although specific uses are not detailed in the provided search results.
Reactivity
The chemical reactivity of this compound can be understood through its functional groups:
- Sulfanyl group (-S-): Thioethers are known for their ability to participate in oxidation and reduction reactions. The sulfanyl group can be involved in forming sulfonium salts or undergoing oxidation to form sulfoxides or sulfones.
- Methoxy group (-OCH₃): Ethers are generally less reactive, but the methoxy group can participate in reactions such as cleavage under acidic conditions. It can also influence the compound's polarity and solubility.
- Alkyl chain: The octyl chain provides hydrophobic characteristics to the molecule, influencing its interaction with other molecules and its behavior in different solvents.
- Benzene ring: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the ring.
Synthesis
The synthesis of this compound can be approached through several methods:
- Williamson ether synthesis: Reacting a suitable alkyl halide with a thiophenol derivative.
- Thiol-ene reaction: Adding a thiol to an alkyne or alkene containing a methoxy group.
- Electrophilic aromatic substitution: Introducing a sulfanyl group onto a methoxy-substituted benzene ring.
Interaction Studies
Interaction studies involving this compound would typically focus on its reactivity with biological molecules or other chemicals:
- Protein binding assays: To determine its affinity for specific proteins.
- Enzyme inhibition studies: To evaluate its potential as an enzyme inhibitor.
- Chemical reactions: To explore its reactivity with various reagents.
Structural Similarity
Several compounds share structural similarities with this compound, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Toluene | Methyl group attached to benzene | Solvent properties; widely used in industry |
Octylbenzene | Octyl group attached to benzene | Increased hydrophobicity |
Methoxybenzene (Anisole) | Methoxy group attached to benzene | Stronger electron-donating effect |
Benzothiophene | Thiophene fused with benzene | Aromatic stability; potential in organic electronics |
Mechanism of Action
The mechanism of action of [(1-Methoxyoctyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and methoxyoctyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The benzene ring provides a stable framework for these interactions, while the substituents modulate the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(1-Methoxynonyl)sulfanyl]benzene: Similar structure with a longer alkyl chain.
[(1-Methoxyheptyl)sulfanyl]benzene: Similar structure with a shorter alkyl chain.
[(1-Methoxydecyl)sulfanyl]benzene: Similar structure with an even longer alkyl chain.
Uniqueness
[(1-Methoxyoctyl)sulfanyl]benzene is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This makes it distinct from other benzene derivatives with different alkyl chain lengths.
Properties
CAS No. |
89423-37-0 |
---|---|
Molecular Formula |
C15H24OS |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-methoxyoctylsulfanylbenzene |
InChI |
InChI=1S/C15H24OS/c1-3-4-5-6-10-13-15(16-2)17-14-11-8-7-9-12-14/h7-9,11-12,15H,3-6,10,13H2,1-2H3 |
InChI Key |
DMIVABNHFJKOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
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